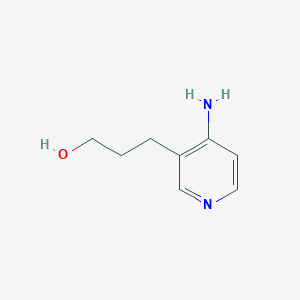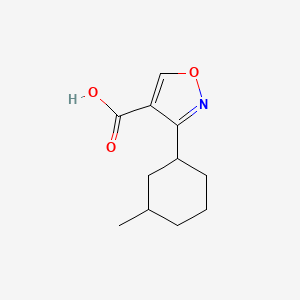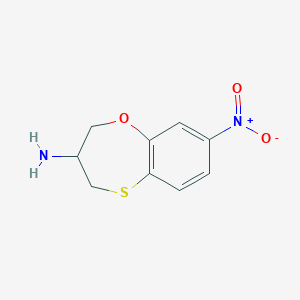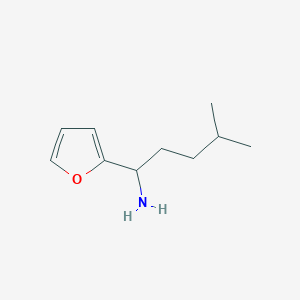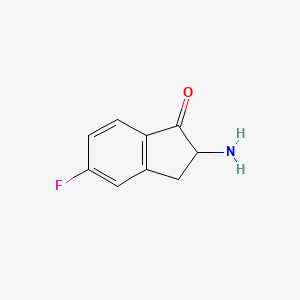
2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes an indanone core, a fluorine atom, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2,3-dihydro-1H-inden-1-one.
Amination Reaction: The key step involves the introduction of the amino group. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.
Mechanism of Action
The mechanism of action of 2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2,3-dihydro-1H-inden-1-one: Lacks the amino group but shares the indanone core and fluorine atom.
2-amino-2,3-dihydro-1H-inden-1-one: Similar structure but without the fluorine atom.
Uniqueness
2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the amino group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications compared to its analogs.
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
2-amino-5-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8FNO/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4,11H2 |
InChI Key |
BXTGHSNLMJXKFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



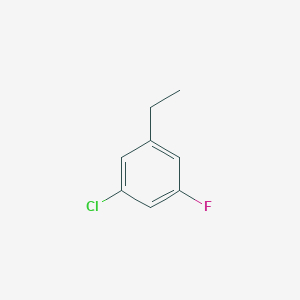
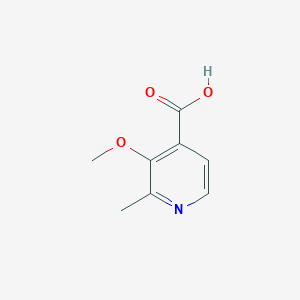
![Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B13243636.png)
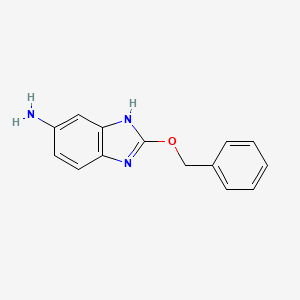
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol](/img/structure/B13243643.png)
![4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13243648.png)
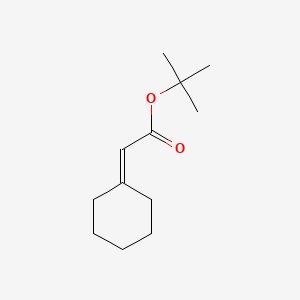
![8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13243657.png)
